Sulfamyl bromide
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Overview
Description
Sulfamyl bromide is an organosulfur compound that belongs to the class of sulfonyl halides. It is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. Sulfonyl halides are known for their reactivity and are used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamyl bromide can be synthesized through the reaction of sulfonyl hydrazides with N-bromosuccinimide (NBS). This method is efficient and yields high purity products . The reaction typically involves the following steps:
- Dissolution of sulfonyl hydrazide in an appropriate solvent.
- Addition of N-bromosuccinimide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the this compound product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sulfamyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: This compound can be reduced to form sulfonyl radicals, which are highly reactive intermediates.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Sulfamyl bromide has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfamyl bromide involves the formation of sulfonyl radicals upon reduction. These radicals can participate in various chemical reactions, including addition to alkenes and aromatic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl halide with a chlorine atom instead of bromine.
Benzenesulfonyl Chloride: A sulfonyl halide with a benzene ring attached to the sulfonyl group.
Tosyl Chloride: A sulfonyl chloride with a toluene group attached to the sulfonyl group.
Uniqueness
Sulfamyl bromide is unique due to its bromine atom, which imparts different reactivity compared to its chlorine counterparts. The bromine atom makes this compound more reactive in certain substitution and reduction reactions, making it a valuable reagent in specific synthetic applications .
Properties
CAS No. |
64253-40-3 |
---|---|
Molecular Formula |
BrH2NO2S |
Molecular Weight |
159.99 g/mol |
IUPAC Name |
sulfamoyl bromide |
InChI |
InChI=1S/BrH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI Key |
RZJBKZOZVVCNBR-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)Br |
Origin of Product |
United States |
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